molecular formula C26H18ClFN2OS B7746082 2-((2-Chloro-6-fluorobenzyl)thio)-6-(4-methoxyphenyl)-4-phenylnicotinonitrile

2-((2-Chloro-6-fluorobenzyl)thio)-6-(4-methoxyphenyl)-4-phenylnicotinonitrile

Cat. No.: B7746082
M. Wt: 460.9 g/mol
InChI Key: OODJQNXQYUNGFN-UHFFFAOYSA-N
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Description

2-((2-Chloro-6-fluorobenzyl)thio)-6-(4-methoxyphenyl)-4-phenylnicotinonitrile is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chloro-6-fluorobenzyl)thio)-6-(4-methoxyphenyl)-4-phenylnicotinonitrile typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzyl thioether derivative, followed by the introduction of the nicotinonitrile moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chloro-6-fluorobenzyl)thio)-6-(4-methoxyphenyl)-4-phenylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-((2-Chloro-6-fluorobenzyl)thio)-6-(4-methoxyphenyl)-4-phenylnicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Chloro-6-fluorobenzyl)thio)-6-(4-methoxyphenyl)-4-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Chlorobenzyl)thio)-6-(4-methoxyphenyl)-4-phenylnicotinonitrile
  • 2-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)-4-phenylnicotinonitrile
  • 2-((2-Bromobenzyl)thio)-6-(4-methoxyphenyl)-4-phenylnicotinonitrile

Uniqueness

Compared to similar compounds, 2-((2-Chloro-6-fluorobenzyl)thio)-6-(4-methoxyphenyl)-4-phenylnicotinonitrile exhibits unique properties due to the presence of both chloro and fluoro substituents on the benzyl thioether moiety. These substituents can significantly influence the compound’s reactivity, biological activity, and overall stability.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18ClFN2OS/c1-31-19-12-10-18(11-13-19)25-14-20(17-6-3-2-4-7-17)21(15-29)26(30-25)32-16-22-23(27)8-5-9-24(22)28/h2-14H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODJQNXQYUNGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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